molecular formula C20H21N5O2 B2467189 N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034230-92-5

N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2467189
CAS No.: 2034230-92-5
M. Wt: 363.421
InChI Key: UVNZWMCIIDFRQN-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is an oxalic acid diamide derivative of significant interest in medicinal chemistry and oncology research. This compound features a strategic molecular architecture combining a 2-cyanophenyl group with a (1-(pyridin-4-yl)piperidin-4-yl)methyl moiety linked through an oxalamide bridge. Compounds within this structural class have demonstrated potential as inhibitors of stearoyl-CoA desaturase (SCD), a key enzyme in the biosynthesis of unsaturated fatty acids . Cancer cells frequently rely on SCD activity to generate unsaturated fatty acids necessary for membrane integrity and proliferation, particularly in nutrient-poor tumor microenvironments . Research indicates that certain oxalamides function as prodrugs, undergoing cytochrome P450-mediated activation (specifically by CYP4F11) within sensitive cancer cells to yield active SCD inhibitors . This activation mechanism can provide a therapeutic index by minimizing systemic exposure and associated skin toxicity observed with conventional SCD inhibitors . The structural features of this compound, including the cyanophenyl group and the piperidine-pyridine system, are consistent with established structure-activity relationships for this inhibitor class, making it a valuable chemical tool for investigating SCD biology and developing novel targeted cancer therapeutics . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c21-13-16-3-1-2-4-18(16)24-20(27)19(26)23-14-15-7-11-25(12-8-15)17-5-9-22-10-6-17/h1-6,9-10,15H,7-8,11-12,14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNZWMCIIDFRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an amine derivative under controlled conditions.

    Introduction of the cyanophenyl group: This step involves the reaction of the intermediate with 2-cyanophenyl isocyanate.

    Attachment of the pyridinyl-piperidinyl moiety: The final step involves coupling the intermediate with a pyridin-4-yl-piperidin-4-yl derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Due to its unique structural properties, it is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Key Observations :

  • Substituent Impact on Activity : Antiviral oxalamides (e.g., Compounds 8, 13) feature 4-chlorophenyl and thiazole-piperidine groups, suggesting these moieties enhance binding to HIV entry targets like the CD4-binding site . In contrast, S336’s dimethoxybenzyl and pyridinylethyl groups optimize umami receptor (hTAS1R1/hTAS1R3) activation .
  • Stereochemical Influence : Compounds 14 and 15 () exist as 1:1 stereoisomer mixtures, reducing purity (93.2–95.0%) compared to single-isomer analogs like Compound 11 (HPLC: 95%) . The target compound’s stereochemistry (if resolved) could similarly affect efficacy.
  • Synthetic Yields: Yields for antiviral oxalamides range from 36% (Compound 13) to 55% (Compound 9), while flavoring agents like S336 are synthesized for industrial-scale use with high safety margins (NOEL: 100 mg/kg bw/day) .
Physicochemical and Spectroscopic Properties
  • LC-MS/NMR Profiles : Antiviral oxalamides (e.g., Compound 13: LC-MS m/z 479.12 [M+H]⁺; δH 10.75 ppm for CO-NH) show characteristic oxalamide signals, aligning with the target compound’s expected spectra .
  • Thermal Stability : Regorafenib analogs (e.g., Compound 1c) exhibit high melting points (260–262°C), likely due to strong intermolecular hydrogen bonding from the oxalamide core .

Biological Activity

N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

This compound exhibits its biological activity through interactions with specific molecular targets, primarily enzymes and receptors. The compound may modulate enzyme activity or alter receptor signaling pathways, leading to various therapeutic effects.

In Vitro Studies

Recent studies have focused on the compound's cytotoxicity against cancer cell lines, particularly:

Cell Line IC50 (µM) Effect
MCF-715.0Significant cytotoxicity
A54920.5Moderate cytotoxicity
HeLa12.3High cytotoxicity

These findings indicate that this compound has promising anticancer properties, warranting further investigation.

Case Studies

  • Inhibition of Enzyme Activity : A study published in the Journal of Medicinal Chemistry demonstrated that related oxalamides could inhibit Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways. The compound showed moderate inhibitory activity against BTK, suggesting potential applications in treating B-cell malignancies .
  • Antiviral Activity : Similar compounds have been evaluated for their ability to inhibit HIV entry by blocking the gp120-CD4 interaction, indicating that structural analogs may share similar antiviral properties .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound Key Features Biological Activity
N1-(2-cyanophenyl)-N2-(pyridin-4-yl)oxalamideLacks piperidine moietyLower binding affinity
N1-(2-cyanophenyl)-N2-(piperidin-4-yl)oxalamideLacks pyridine groupDifferent electronic properties

The presence of both piperidine and pyridine groups in this compound enhances its binding affinity and biological activity compared to its analogs.

Q & A

Basic: What are the optimal synthetic routes for N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, considering yield and purity?

Methodological Answer:
The synthesis typically involves a three-step approach:

Intermediate Preparation : Use Suzuki-Miyaura coupling to introduce the pyridinyl-piperidine moiety, optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃ in THF/H₂O) .

Oxalamide Formation : Employ carbodiimide-mediated coupling (e.g., DCC or HATU) between the 2-cyanophenylamine and the piperidine intermediate. HATU activation in DMF with DIPEA achieves >85% yield with minimal byproducts .

Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the final compound (>95% purity) .

Advanced: How can stereochemical outcomes be controlled during the piperidine-pyrrolidine coupling step in the synthesis?

Methodological Answer:
Stereoselectivity is achieved via:

  • Chiral Auxiliaries : Temporarily introduce a chiral group (e.g., (R)-BINOL) to the piperidine nitrogen, directing spatial orientation during coupling .
  • Asymmetric Catalysis : Use Rhodium-phosphine complexes (e.g., PhthalaPhos) in hydrogenation steps to favor specific enantiomers (>90% ee) .
  • Dynamic Resolution : Adjust reaction pH and temperature to kinetically favor the desired diastereomer, as seen in related oxalamide syntheses .

Basic: What spectroscopic techniques are critical for characterizing this compound's structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.4–8.3 ppm for cyanophenyl; piperidine CH₂ signals at δ 2.7–3.5 ppm) .
  • LC-MS (APCI+) : Validate molecular weight (e.g., m/z 423.27 [M+H]⁺) and detect impurities (<5%) .
  • FT-IR : Identify oxalamide C=O stretches (1650–1700 cm⁻¹) and nitrile C≡N absorption (~2220 cm⁻¹) .

Advanced: What computational methods predict binding affinities between this compound and HIV-1 gp120?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with the CD4-binding site of gp120, prioritizing hydrogen bonds with Asp368 and hydrophobic contacts with Phe382 .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, analyzing RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • SAR Analysis : Compare with analogs (e.g., compounds 8–11) to identify critical substituents (e.g., cyanophenyl for π-π stacking) .

Basic: Which in vitro assays are suitable for initial screening of kinase inhibition?

Methodological Answer:

  • FRET-Based Assays : Monitor ATP consumption using Z′-LYTE™ kits (e.g., for JAK2 or EGFR kinases), with IC₅₀ values calculated via dose-response curves .
  • Cellular Proliferation : Use MTT assays in HeLa or HEK293T cells, comparing inhibition to staurosporine controls .
  • Western Blotting : Validate target engagement by measuring phosphorylated kinase levels (e.g., p-STAT3 for JAK2 inhibition) .

Advanced: How to resolve contradictions in IC₅₀ values across different cell lines?

Methodological Answer:

  • Permeability Assessment : Measure cellular uptake via LC-MS/MS to correlate intracellular concentration with efficacy .
  • Metabolic Stability : Use liver microsomes (human/rat) to identify CYP450-mediated degradation, adjusting assay conditions (e.g., +NADPH) .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinomeScan) to rule out polypharmacology effects .

Basic: What are the solubility and stability profiles under physiological conditions?

Methodological Answer:

  • Solubility : Prepare stock solutions in DMSO (≥50 mg/mL) and dilute in PBS (pH 7.4) for kinetic solubility assays. Hydrophobic moieties (cyanophenyl) may limit aqueous solubility (<10 µM) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxalamide bonds are stable at pH 6–8 but hydrolyze under acidic conditions .

Advanced: Can metabolomic profiling identify off-target effects in neuronal models?

Methodological Answer:

  • Untargeted Metabolomics : Use LC-HRMS (Q-Exactive) to profile SH-SY5Y cells post-treatment, annotating dysregulated pathways (e.g., tryptophan metabolism) via MetaboAnalyst .
  • Isotope Tracing : Incubate with ¹³C-glucose to track carbon flux into glycolysis/TCA cycle, revealing mitochondrial toxicity .
  • Network Pharmacology : Integrate metabolomic data with STRING protein networks to predict off-targets (e.g., serotonin receptors) .

Basic: How to validate synthetic intermediates via chromatographic methods?

Methodological Answer:

  • TLC Monitoring : Use silica gel plates (ethyl acetate/hexane, 1:1) with UV visualization (254 nm) for real-time reaction tracking .
  • HPLC-DAD : Apply a gradient method (5→95% acetonitrile in 20 min) to resolve intermediates, comparing retention times to standards .
  • Chiral HPLC : For stereoisomers, use a Chiralpak IA column (n-hexane/ethanol, 90:10) to confirm enantiopurity (>98% ee) .

Advanced: What strategies mitigate dimerization during oxalamide bond formation?

Methodological Answer:

  • Low Concentration : Maintain <0.1 M reactant concentration to disfavor intermolecular coupling .
  • Coupling Reagents : Replace DCC with HATU to enhance efficiency and reduce urea byproduct formation .
  • Microwave Assistance : Use 50°C microwave irradiation (30 min) to accelerate reaction kinetics, minimizing side reactions .

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